MS-0022 acts by antagonizing the SMO receptor within the Hh signaling pathway []. It demonstrates potent inhibitory activity in the nanomolar range at the level of SMO []. Interestingly, MS-0022 also exhibits an inhibitory effect downstream of SUFU (Suppressor of Fused), albeit at higher micromolar concentrations []. While the precise mechanism of this downstream effect remains unelaborated, it suggests potential off-target effects or a more complex interaction with the Hh pathway than initially understood.
The primary application of MS-0022 explored in the reviewed literature is its potential as an anti-cancer agent, specifically targeting tumors reliant on the Hh signaling pathway for growth and progression [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2